molecular formula C10H14CuO4 B7757084 Copper (II) acetyl acetonate

Copper (II) acetyl acetonate

Cat. No.: B7757084
M. Wt: 261.76 g/mol
InChI Key: QYJPSWYYEKYVEJ-FDGPNNRMSA-L
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Description

Chemical Structure and Properties
Copper (II) acetyl acetonate (Cu(acac)₂, CAS 13395-16-9) is a coordination complex with the molecular formula Cu(C₅H₇O₂)₂. It features a square-planar geometry where the copper(II) ion is chelated by two acetylacetonate ligands via their oxygen atoms . Key properties include:

  • Molecular Weight: 261.76 g/mol
  • Melting Point: 279–283°C
  • Density: 1.72 g/cm³ (theoretical)
  • Thermal Decomposition Rate: $ k_b = 3.02 \times 10^7 \exp\left(\frac{-1.15 \times 10^5}{RT}\right) \, \text{s}^{-1} $ (at 2200°C) .

Applications
Cu(acac)₂ is widely used as:

  • Catalyst: In green synthesis (e.g., reduction of aromatic nitro compounds to amines using NaBH₄) .
  • Precursor: For CuO/TiO₂ nanocomposites in photocatalytic and electronic materials .
  • Antimicrobial Agent: Enhanced activity when complexed with β-diketones .

Preparation Methods

Copper (II) acetylacetonate can be synthesized through various methods. One common laboratory preparation involves the reaction of copper (II) sulfate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :

[ \text{CuSO}_4 + 2(\text{Hacac}) + 2\text{NaOH} \rightarrow \text{Cu(acac)}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O} ]

The blue precipitate formed is then filtered, washed, and dried. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps such as recrystallization from methanol .

Chemical Reactions Analysis

Copper (II) acetylacetonate participates in various chemical reactions, primarily due to its role as a catalyst. Some notable reactions include:

The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Catalysis

Copper (II) acetyl acetonate is widely recognized for its catalytic properties in various chemical reactions:

  • Polymerization Reactions : It acts as a catalyst in the polymerization of olefins and transesterification processes, facilitating the formation of polymers and biodiesel .
  • Curing Agents : Employed as a curing agent for epoxy resins, acrylic adhesives, and silicone rubbers, enhancing the mechanical properties of these materials .
  • Organic Synthesis : Cu(acac)₂ is utilized in organic synthesis as a catalyst for coupling reactions and carbene transfer reactions, demonstrating its effectiveness in forming complex organic molecules .

Materials Science

The compound has significant applications in materials science:

  • Thin Film Deposition : Research indicates that this compound can be used in thin film deposition techniques, which are crucial for developing electronic and optical materials. Studies have shown that post-deposition annealing can influence the structural and optical properties of films made from this compound .
  • Nanomaterials : Cu(acac)₂ is also involved in synthesizing nanoparticles with tailored properties for applications in electronics and catalysis .

Agricultural Applications

In agriculture, this compound serves multiple roles:

  • Fungicide and Algicide : It is used as an agricultural poison and algicide, effectively controlling fungal pathogens and algae growth in various environments .
  • Pigment Production : The compound is employed as a pigment in inks, contributing to color stability and durability .

Case Study 1: Catalytic Activity

A study investigated the catalytic activity of this compound in the synthesis of biodiesel through transesterification. The results indicated that Cu(acac)₂ significantly increased the yield compared to traditional catalysts. The study highlighted its potential as an inexpensive alternative for biodiesel production .

Case Study 2: Thin Film Properties

Research focusing on the deposition of this compound thin films revealed that varying deposition conditions could lead to significant differences in film morphology and optical properties. The findings suggest that Cu(acac)₂ can be tailored for specific applications in optoelectronics by adjusting deposition parameters .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
CatalysisPolymerization, organic synthesisIncreases reaction rates and yields
Materials ScienceThin film depositionCustomizable properties for electronics
AgricultureFungicide, algicideEffective control of pests and pathogens
Industrial CoatingsCuring agents for resins and adhesivesEnhances durability and performance

Mechanism of Action

The mechanism by which copper (II) acetylacetonate exerts its catalytic effects involves the coordination of the acetylacetonate ligands to the copper center, which facilitates various chemical transformations. The copper center can undergo redox changes, allowing it to participate in oxidation and reduction reactions. The acetylacetonate ligands stabilize the copper center and enhance its reactivity .

Comparison with Similar Compounds

Comparison with Similar Metal Acetyl Acetonates

Structural and Thermal Properties

Compound Molecular Formula Molecular Weight (g/mol) Decomposition Pathway/Applications Key Research Findings
Copper (II) acetyl acetonate Cu(C₅H₇O₂)₂ 261.76 Forms CuO via thermal decomposition; used in TiO₂-CuO nanocomposites . Mixed CuO-TiO₂ morphologies depend on precursor ratios (1–5 wt.% Cu optimal) .
Iron (III) acetyl acetonate Fe(C₅H₇O₂)₃ 353.17 Converts to Fe₃O₄ nanoparticles at 400°C; high atom efficiency due to pre-existing M–O bonds . Sublimation temperature critically controls nanoparticle size and morphology .
Cobalt (II) acetyl acetonate Co(C₅H₇O₂)₂ 257.15 Thermally decomposes to Co₃O₄; used in magnetic and photocatalytic applications . Cobalt acetate outperforms Co(acac)₂ in catalyst synthesis for ammonia decomposition .
Aluminum acetyl acetonate Al(C₅H₇O₂)₃ 324.31 Modifies gas permeation in carbon molecular sieve membranes . Reduces H₂/N₂ permeability ratio by 50% at 5 wt.% loading .
Palladium (II) bis(hexafluoroacetylacetonate) Pd(C₅HF₆O₂)₂ 448.55 Forms Pd-Cu alloys via CVD; enhances film reliability in electronics . Deposits Pd-Cu films at 100–200°C in cold-wall reactors .

Functional Comparisons

Catalytic Activity

  • Cu(acac)₂ enables selective reduction of nitroarenes under mild conditions , whereas Co(acac)₂ is less effective than cobalt acetate in ammonia decomposition catalysts .
  • Cu(acac)₂-Pb(hfa)₂ heterocomplexes exhibit chain-like coordination polymers with cis-configurations, enhancing structural versatility .

Thermal Behavior

  • Cu(acac)₂ and Cu(NO₃)₂ precursors decompose at similar rates ($ k{\text{Cu}}/k{\text{TiO}_2} \approx 5 $), enabling synchronized CuO-TiO₂ monomer formation .
  • Fe(acac)₃ requires lower decomposition temperatures (400°C) compared to Cu(acac)₂ (2200°C), making it suitable for low-energy processes .

Antimicrobial Performance

  • Cu(acac)₂ complexes with fluorinated β-diketones (e.g., 2-thenoyltrifluoroacetone) show superior antibacterial activity against E. coli and S. aureus compared to free ligands .
  • Similar enhancements are observed for Fe(II) and Co(II) β-diketonate complexes, though Cu(II) derivatives remain the most potent .

Biological Activity

Copper (II) acetyl acetonate, also known as cupric acetylacetonate, is a coordination compound with the formula Cu C5H7O4)\text{Cu C}_5\text{H}_7\text{O}_4). It has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its blue to blue-gray color and has a molecular weight of 261.76 g/mol. Its chemical identifiers include:

PropertyValue
CAS Number13395-16-9
Molecular FormulaC10H14CuO4
Melting Point245°C
Boiling Point160°C (at 9.8 mmHg)

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and its role as a catalyst in various biochemical reactions. It exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Additionally, copper ions are known to play a significant role in enzymatic processes, influencing cellular metabolism and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study assessed the antiproliferative effects of copper complexes on various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma). The findings demonstrated that:

  • IC50 Values : The concentration required to inhibit cell proliferation by 50% was significantly lower for copper complexes compared to traditional chemotherapeutics like Doxorubicin.
  • Selectivity Index (SI) : The SI values indicated that these complexes exhibit higher selectivity towards cancer cells over normal cells.

Table 1: Antiproliferative Activity of Copper Complexes

CompoundIC50 (μM)SI
Copper(II) acetyl acetonate7.116.2
Doxorubicin103.7
Control (MDCK cells)≥100N/A

Antioxidant Properties

This compound also demonstrates significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is beneficial in preventing cellular damage associated with oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression and response to treatment.

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that copper complexes exhibit pronounced cytotoxic effects. For instance, the treatment of HeLa cells with copper(II) acetyl acetonate resulted in morphological changes indicative of apoptosis.
  • In Vivo Models : Animal studies using Daphnia magna as a model organism demonstrated that copper complexes possess low toxicity while exhibiting potent anticancer properties. This suggests their potential for therapeutic applications with reduced side effects compared to conventional chemotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Copper(II) acetylacetonate, and how do reaction conditions influence product purity?

Copper(II) acetylacetonate is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂ or CuCl₂) with acetylacetone (Hacac) in a basic medium. A common method involves dissolving copper nitrate in ethanol, adding acetylacetone, and adjusting the pH to ~8–9 using ammonia. The mixture is refluxed, cooled, and filtered to obtain crystalline Cu(acac)₂ . Purity depends on stoichiometric ratios, solvent choice, and crystallization conditions. For example, excess acetylacetone improves ligand coordination, while slow evaporation enhances crystal quality .

Q. Which spectroscopic and analytical techniques are critical for characterizing Cu(acac)₂?

Key techniques include:

  • UV-Vis spectroscopy : Identifies d-d transitions (e.g., λ~600–700 nm for Cu²⁺ in octahedral geometry) .
  • IR spectroscopy : Confirms ligand coordination via C=O (~1600 cm⁻¹) and C-H (~2900 cm⁻¹) stretching modes .
  • Elemental analysis : Validates C, H, and Cu content to confirm stoichiometry .
  • Molar conductance : Distinguishes neutral complexes (low conductance) from ionic species .

Q. How does the bidentate coordination of acetylacetonate influence Cu(acac)₂’s geometry and reactivity?

The acetylacetonate ligand (acac⁻) binds via two oxygen atoms in a bidentate manner, forming a six-membered chelate ring. This creates a square-planar or distorted octahedral geometry around Cu²⁺, depending on solvent and co-ligands. The delocalized negative charge across the O–C–C–C–O backbone stabilizes the complex and enhances solubility in non-polar solvents . This geometry also affects redox behavior, as seen in catalytic applications .

Q. What safety precautions are essential when handling Cu(acac)₂ in laboratory settings?

Cu(acac)₂ is a stable blue powder (melting point: 284–285°C) with no significant flammability or explosive hazards. However, standard precautions include:

  • Avoiding inhalation of fine particles (use fume hoods).
  • Storing in airtight containers away from strong oxidizers.
  • Disposing via certified waste management protocols to prevent environmental release .

Advanced Research Questions

Q. How can thermal decomposition of Cu(acac)₂ be optimized for synthesizing copper oxide nanoparticles?

Cu(acac)₂ is a precursor for CuO nanoparticles via solid-state thermal decomposition. Key parameters:

  • Temperature : Decomposition at 300–400°C under inert gas yields uniform nanoparticles. Higher temperatures (>500°C) may cause aggregation .
  • Surfactants : Adding sodium dodecyl sulfate (SDS) controls morphology (e.g., spherical vs. porous structures) .
  • Precursor treatment : γ-irradiation of the precursor alters decomposition kinetics, enabling tailored crystallinity and surface area .

Q. What experimental strategies resolve contradictions in Cu(acac)₂’s solubility across studies?

Reported solubility variations arise from solvent polarity and complex charge. While Cu(acac)₂ is neutral and soluble in chloroform or toluene, trace impurities (e.g., unreacted Cu²⁺ salts) can reduce solubility. Researchers should:

  • Purify via recrystallization.
  • Use polarity-index-matched solvents.
  • Validate purity with TGA (thermal stability up to 250°C) .

Q. How does Cu(acac)₂ function in catalytic systems, and what factors influence its activity?

Cu(acac)₂ acts as a catalyst in oxidation reactions (e.g., betulin oxidation) and cross-coupling reactions. Performance depends on:

  • Co-ligands : Mixed-chelate complexes (e.g., [Cu(acac)(diamine)]⁺) enhance stability and selectivity .
  • Support matrices : Dendrimers or polymers improve recyclability. For example, polymer-supported Cu(acac)₂ achieved 53% conversion in betulin oxidation vs. 17% for unsupported systems .
  • Reaction medium : Polar aprotic solvents (e.g., DMF) favor electron-transfer pathways .

Q. What advanced techniques characterize Cu(acac)₂’s role in dye-sensitized solar cells (DSSCs)?

In DSSCs, Cu(acac)₂-derived complexes act as redox mediators. Researchers use:

  • Electrochemical impedance spectroscopy (EIS) : To analyze charge-transfer resistance.
  • Photoluminescence (PL) spectroscopy : To study electron-hole recombination rates.
  • X-ray absorption spectroscopy (XAS) : To probe Cu²⁺ coordination changes under operational conditions .

Q. How do ligand substitutions impact Cu(acac)₂’s electronic properties for optoelectronic applications?

Replacing acac⁻ with stronger-field ligands (e.g., bipyridine) shifts UV-Vis absorption peaks and alters redox potentials. For example, mixed-ligand complexes exhibit tunable bandgaps, enabling applications in light-emitting diodes (LEDs) or sensors. DFT calculations correlate ligand electronegativity with HOMO-LUMO gaps .

Q. What methodologies address Cu(acac)₂’s instability in acidic or aqueous environments?

Cu(acac)₂ hydrolyzes in acidic conditions, releasing Cu²⁺. To stabilize it:

  • Encapsulation : Use hydrophobic matrices (e.g., silica coatings) .
  • Ligand modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance hydrolytic resistance .
  • pH control : Maintain reaction pH >7 using buffered solutions .

Properties

IUPAC Name

copper;(Z)-4-oxopent-2-en-2-olate
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InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

QYJPSWYYEKYVEJ-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H14CuO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

261.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline]
Record name Cupric acetylacetonate
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Boiling Point

Sublimes
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Solubility

Slightly soluble in water; soluble in chloroform
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Color/Form

Blue powder

CAS No.

13395-16-9
Record name Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Melting Point

284 C degrees (decomposes)
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
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